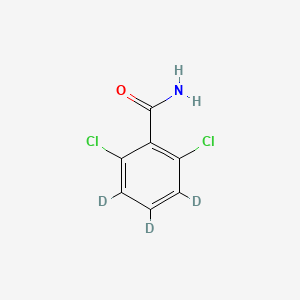
Acetyl-PHF4 amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetyl-PHF4 amide is a polypeptide that has been identified through peptide screening. It is a member of the fatty acid amide family, which consists of lipids formed by the linkage of a fatty acid and a biogenic amine through an amide bond
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Acetyl-PHF4 amide typically involves peptide synthesis techniques. One common method is the solid-phase peptide synthesis (SPPS), where the peptide chain is assembled step-by-step on a solid support. The process includes the following steps:
Attachment of the first amino acid: to the resin.
Sequential addition of protected amino acids: to elongate the peptide chain.
Cleavage of the peptide: from the resin and removal of protecting groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale peptide synthesizers that automate the SPPS process. The reaction conditions are carefully controlled to ensure high purity and yield of the final product. The use of high-performance liquid chromatography (HPLC) is common for purification .
化学反応の分析
Types of Reactions: Acetyl-PHF4 amide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride can be used.
Substitution: This reaction involves the replacement of one functional group with another. Nucleophilic substitution reactions are common, where a nucleophile replaces a leaving group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
科学的研究の応用
Acetyl-PHF4 amide has a wide range of applications in scientific research:
Chemistry: It is used in the study of peptide interactions and the development of new synthetic methodologies.
Biology: It is employed in protein interaction studies, functional analysis, and epitope screening.
Medicine: It has potential therapeutic applications due to its bioactive properties.
作用機序
The mechanism of action of Acetyl-PHF4 amide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of protein-protein interactions and signaling pathways. The exact molecular targets and pathways involved are still under investigation, but it is known to influence cellular functions and biochemical processes .
類似化合物との比較
- N-Acylphenylalanine
- N-Acyltyrosine
- N-Acyltryptophan
- N-Acylhistidine
Comparison: Acetyl-PHF4 amide is unique due to its specific peptide sequence and the presence of an acetyl groupIts uniqueness lies in its ability to modulate specific protein interactions and signaling pathways, making it a valuable tool in scientific research .
特性
分子式 |
C28H46N6O6 |
|---|---|
分子量 |
562.7 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-aminohexanamide |
InChI |
InChI=1S/C28H46N6O6/c1-6-17(4)24(31-18(5)35)28(40)34-23(16(2)3)27(39)33-22(15-19-10-12-20(36)13-11-19)26(38)32-21(25(30)37)9-7-8-14-29/h10-13,16-17,21-24,36H,6-9,14-15,29H2,1-5H3,(H2,30,37)(H,31,35)(H,32,38)(H,33,39)(H,34,40)/t17-,21-,22-,23-,24-/m0/s1 |
InChIキー |
OGUCEIHZASQLRB-KELSAIANSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)C |
正規SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[4-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]-4-methylcyclohexyl]pentanoic acid](/img/structure/B12388440.png)
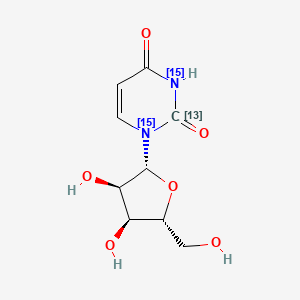
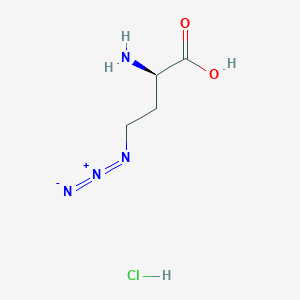
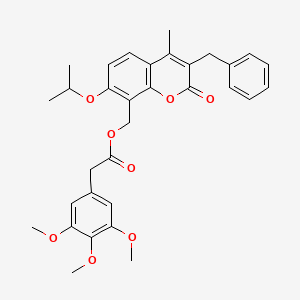
![1-[(2R,4R,5R)-4-hydroxy-5-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12388463.png)

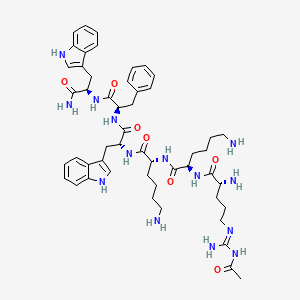
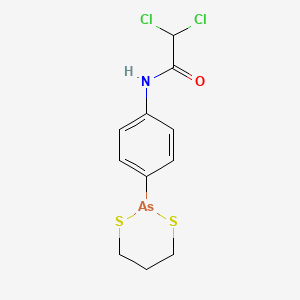
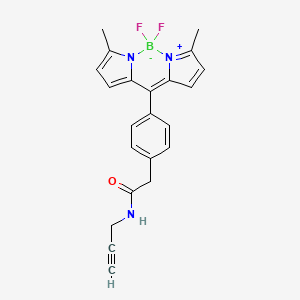
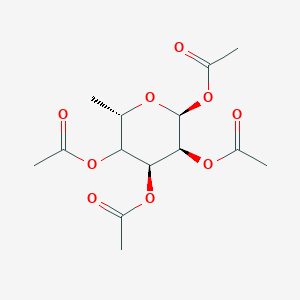
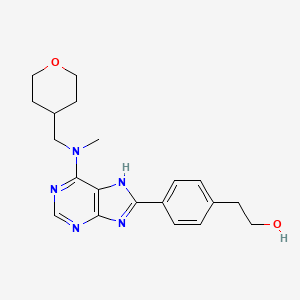
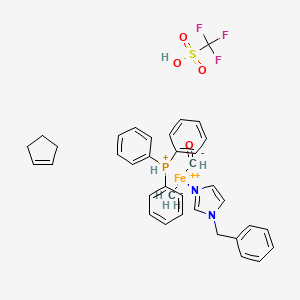
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12388517.png)
